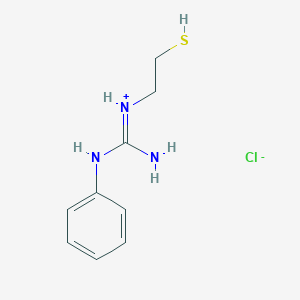

2-Mercaptoethyl-N'-phenylguanidine hydrobromide

Description

2-Mercaptoethyl-N'-phenylguanidine hydrobromide is a guanidine derivative featuring a mercaptoethyl (-CH₂CH₂SH) group and a phenyl-substituted nitrogen atom, formulated as a hydrobromide salt to enhance solubility. Guanidine derivatives are widely studied for their biological activities, including radioprotective properties (e.g., MEG’s ability to elevate radiation LD50 by over 100% ) and roles as intermediates in agrochemical synthesis (e.g., phenylguanidine in fungicides ). The hydrobromide salt form improves water solubility, a critical factor for bioavailability, as seen in other hydrobromide salts like eletriptan hydrobromide .

Properties

CAS No. |

16181-82-1 |

|---|---|

Molecular Formula |

C9H14ClN3S |

Molecular Weight |

231.75 g/mol |

IUPAC Name |

[amino(anilino)methylidene]-(2-sulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C9H13N3S.ClH/c10-9(11-6-7-13)12-8-4-2-1-3-5-8;/h1-5,13H,6-7H2,(H3,10,11,12);1H |

InChI Key |

QBHDPXMCICACTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=[NH+]CCS)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide typically involves the reaction of 2-mercaptoethylamine with phenylisothiocyanate, followed by the addition of hydrobromic acid. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl-N’-phenylguanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The hydrobromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, methanol.

Major Products

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted guanidines.

Scientific Research Applications

2-Mercaptoethyl-N’-phenylguanidine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The mercapto group plays a crucial role in these interactions, often forming covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Structural Analogues: Key Physicochemical Properties

The compound’s closest structural analogs include mercaptoalkylguanidines and aryl-substituted guanidines. Below is a comparative analysis of their physicochemical properties:

Table 1: Physicochemical Properties of 2-Mercaptoethyl-N'-phenylguanidine Hydrobromide and Analogs

Key Observations :

- The hydrobromide salt form significantly enhances solubility compared to non-ionic analogs like phenylguanidine .

- The phenyl group in 2-mercaptoethyl-N'-phenylguanidine HBr may improve lipid solubility or receptor binding compared to MEG, though this requires experimental validation.

Key Observations :

- Stereochemistry Matters : The D- and L-MBG-2 isomers exhibit a 2-fold difference in radioprotective activity despite identical toxicity, underscoring the role of spatial configuration .

- Mercaptoalkyl Chain : The mercaptoethyl group in MEG and MBG-2 is critical for radical scavenging, a mechanism central to radioprotection. The phenyl group in 2-mercaptoethyl-N'-phenylguanidine HBr may modulate pharmacokinetics or target affinity.

Biological Activity

2-Mercaptoethyl-N'-phenylguanidine hydrobromide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure features a mercaptoethyl group and a phenylguanidine moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of 2-Mercaptoethyl-N'-phenylguanidine hydrobromide is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Properties : The mercapto group in the compound can act as a scavenger for free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in pathological processes, such as those related to inflammation or cancer progression.

- Cell Signaling Modulation : It may influence signaling pathways that regulate cell growth and apoptosis.

Research Findings

Research has demonstrated several biological effects of 2-Mercaptoethyl-N'-phenylguanidine hydrobromide:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against HCT116 colorectal cancer cells, showing significant inhibition of cell proliferation.

- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, characterized by morphological changes such as nuclear condensation and fragmentation.

- Antimicrobial Activity : Preliminary studies suggest that 2-Mercaptoethyl-N'-phenylguanidine hydrobromide may possess antimicrobial properties against certain bacterial strains.

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study assessed the cytotoxic effects of 2-Mercaptoethyl-N'-phenylguanidine hydrobromide on HCT116 cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, with an IC50 value determined through MTT assays.

-

Antioxidant Activity :

- In vitro assays demonstrated that the compound exhibits significant antioxidant activity compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, where the compound showed a dose-dependent response.

-

Enzyme Inhibition Studies :

- The inhibition of specific enzymes involved in inflammatory pathways was evaluated using enzyme-linked immunosorbent assays (ELISA). Results indicated that the compound effectively reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2) involved in prostaglandin synthesis.

Data Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in HCT116 cells at 10 µM | |

| Antioxidant Activity | Scavenges DPPH radicals effectively | |

| Enzyme Inhibition | Reduces COX-1 and COX-2 activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.